methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
CAS No.: 1252854-68-4
VCID: VC6620448
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47
* For research use only. Not for human or veterinary use.
![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate - 1252854-68-4](/images/structure/VC6620448.png)
Description |
Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often synthesized for research purposes in medicinal chemistry. The compound's molecular structure combines a thieno[3,2-d]pyrimidine core with a 4-fluorophenyl group and an acetamido linkage, which contributes to its potential pharmacological properties. Synthesis and ReactionsThe synthesis of this compound typically involves multi-step reactions, similar to those used for other thieno[3,2-d]pyrimidine derivatives. These methods often include condensation reactions and may involve the use of catalysts to enhance yield and purity. The compound can participate in various chemical reactions typical of amides and heterocycles, such as hydrolysis and substitution reactions. Research Findings and Future DirectionsResearch on thieno[3,2-d]pyrimidine derivatives highlights their potential in medicinal chemistry. Future studies should focus on the synthesis of analogs with modified structural features to enhance biological activity. Techniques such as X-ray crystallography and NMR spectroscopy can be used to confirm the structural integrity of these compounds. |
---|---|
CAS No. | 1252854-68-4 |
Product Name | methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate |
Molecular Formula | C23H18FN3O5S |
Molecular Weight | 467.47 |
IUPAC Name | methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11,20H,12-13H2,1H3/p+1 |
Standard InChIKey | HQRWBAQLIOVKGR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 75255393 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume